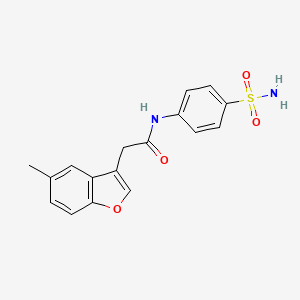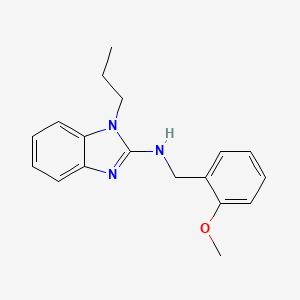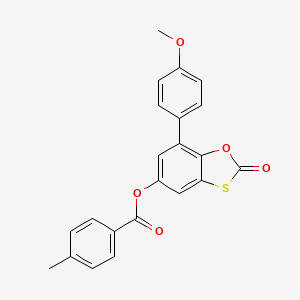![molecular formula C23H22N4O3 B14993220 1-{3-(furan-2-yl)-5-[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}-3-phenylpropan-1-one](/img/structure/B14993220.png)
1-{3-(furan-2-yl)-5-[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-3-PHENYLPROPAN-1-ONE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-3-PHENYLPROPAN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the furan and methoxyphenyl groups. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-3-PHENYLPROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
1-[3-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-3-PHENYLPROPAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-3-PHENYLPROPAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(FURAN-2-YL)-3-(4-METHOXYPHENYL)-1H-1,2,4-TRIAZOLE: Similar structure but lacks the phenylpropanone group.
3-(FURAN-2-YL)-5-(4-METHOXYPHENYL)-1H-1,2,4-TRIAZOLE: Similar structure but lacks the amino group.
Uniqueness
1-[3-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-3-PHENYLPROPAN-1-ONE is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H22N4O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-[3-(furan-2-yl)-5-[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C23H22N4O3/c1-29-19-12-9-18(10-13-19)16-24-23-25-22(20-8-5-15-30-20)26-27(23)21(28)14-11-17-6-3-2-4-7-17/h2-10,12-13,15H,11,14,16H2,1H3,(H,24,25,26) |
InChI Key |
BVFUOVNJYKJQAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)CCC3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B14993151.png)
![4-[(4-fluorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B14993152.png)


![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-[4-(propan-2-yl)benzyl]pyrimidine-4-carboxamide](/img/structure/B14993185.png)
![3-cyclopentyl-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14993190.png)
![4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993191.png)
![4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993194.png)
![1-(3-chlorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14993200.png)

![6,7-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide](/img/structure/B14993205.png)
![N-[(1-hexyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B14993209.png)
![4-chloro-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B14993214.png)

